ACIDE 5-(MÉTHOXYCARBONYL)PYRIDINE-3-BORONIQUE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

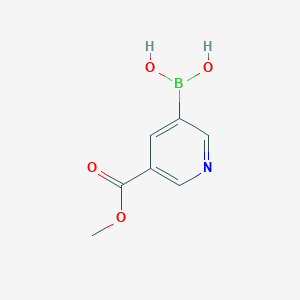

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of pyridine, featuring a boronic acid group and a methoxycarbonyl group attached to the pyridine ring. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Applications De Recherche Scientifique

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 18096 , may influence its pharmacokinetic profile.

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Methoxycarbonyl)pyridine-3-boronic Acid. For instance, the compound should be stored at 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a borane reagent, such as BH3·THF, and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods

In an industrial setting, the production of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Pyridinylboronic acid: Similar structure but lacks the methoxycarbonyl group.

5-Methoxypyridine-3-boronic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.

Uniqueness

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxycarbonyl group, which allows for versatile reactivity in organic synthesis. The methoxycarbonyl group can undergo various transformations, providing additional functionalization options compared to similar compounds .

Activité Biologique

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₈BNO₄

- Molecular Weight : 180.96 g/mol

The presence of both a boronic acid group and a methoxycarbonyl group contributes to its reactivity and biological activity. The boronic acid moiety is known for forming reversible covalent bonds with various biological targets, including enzymes, which can lead to inhibition of their activity.

Interaction with Biological Targets

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid interacts with biological molecules primarily through the following mechanisms:

- Enzyme Inhibition : The boronic acid group can form covalent bonds with hydroxyl groups in enzymes, inhibiting their function. This property is particularly beneficial in designing enzyme inhibitors for therapeutic applications.

- Suzuki-Miyaura Cross-Coupling Reactions : The compound participates in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial in synthesizing biologically active compounds, enhancing its utility in drug development.

Anticancer Potential

Research indicates that compounds containing boronic acids, including (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid, exhibit anticancer properties. For instance, studies have shown that similar boronic acid derivatives can inhibit the proliferation of various cancer cell lines .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been highlighted in several studies. For example, it has been assessed for its potential as a protease inhibitor, which is relevant for treating diseases such as cancer and diabetes. The exact mechanism involves the reversible binding of the boronic acid group to the active site of the enzyme.

Case Study 1: Antitumor Activity

In a study investigating various boronic acid derivatives, (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid was found to have significant antiproliferative effects against several cancer cell lines. The results indicated that modifications in the structure could enhance its potency:

- Compound Variants : Methylation at specific positions on the pyridine ring led to increased activity.

- Comparative Analysis : Compounds with methoxy groups at different positions demonstrated varying levels of potency, emphasizing the importance of structural configuration .

Case Study 2: Enzyme Inhibition

A detailed examination of enzyme inhibition revealed that (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid effectively inhibited proteases involved in tumor progression. The IC₅₀ values obtained were promising:

These findings suggest that this compound could serve as a lead molecule for developing new therapeutic agents targeting specific cancers.

Propriétés

IUPAC Name |

(5-methoxycarbonylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTWAVVFCNTGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624592 |

Source

|

| Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-53-2 |

Source

|

| Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.